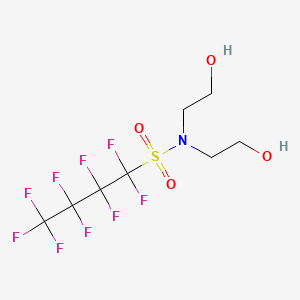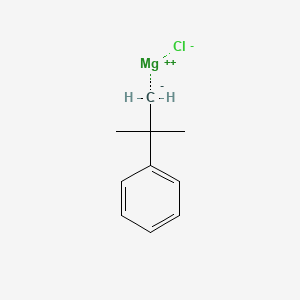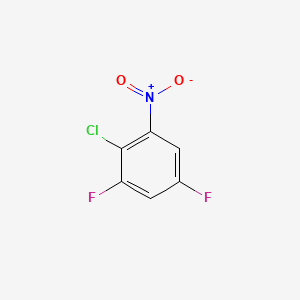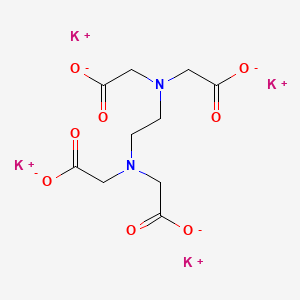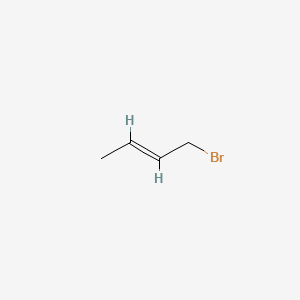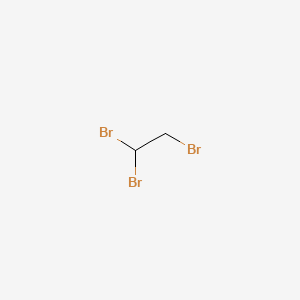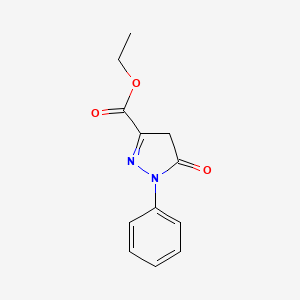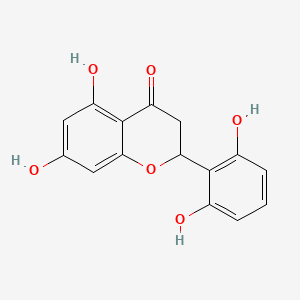
2',5,6',7-Tetrahydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5,6’,7-Tetrahydroxyflavanone is a flavonoid compound known for its significant biological activities. Flavonoids are a group of plant secondary metabolites with diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is characterized by the presence of four hydroxyl groups attached to its flavanone backbone, which contributes to its potent biological effects.
Mechanism of Action
Target of Action
The primary target of 2’,5,6’,7-Tetrahydroxyflavanone is the free radicals in the body . It has been shown to have excellent free radical scavenging effect .
Mode of Action
2’,5,6’,7-Tetrahydroxyflavanone interacts with its targets by scavenging free radicals . This interaction results in a reduction of oxidative stress in the body, which can lead to various health benefits .
Biochemical Pathways
The antioxidant activity of 2’,5,6’,7-Tetrahydroxyflavanone affects the oxidative stress pathway . By scavenging free radicals, it reduces oxidative stress, which can have downstream effects on various biological processes, including inflammation and aging .
Pharmacokinetics
It is known to be soluble in various organic solvents, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2’,5,6’,7-Tetrahydroxyflavanone’s action primarily involve the reduction of oxidative stress. By scavenging free radicals, it can prevent cellular damage caused by oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5,6’,7-Tetrahydroxyflavanone. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants in the environment . .
Biochemical Analysis
Biochemical Properties
2’,5,6’,7-Tetrahydroxyflavanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong antioxidant activity by scavenging free radicals and binding metal ions. This compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage. Additionally, 2’,5,6’,7-Tetrahydroxyflavanone can inhibit the activity of enzymes responsible for generating free radicals, further contributing to its antioxidant properties .
Cellular Effects
2’,5,6’,7-Tetrahydroxyflavanone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress. Furthermore, 2’,5,6’,7-Tetrahydroxyflavanone can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 2’,5,6’,7-Tetrahydroxyflavanone involves its interaction with various biomolecules. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 2’,5,6’,7-Tetrahydroxyflavanone can modulate gene expression by interacting with transcription factors such as Nrf2 and NF-κB, leading to changes in the expression of genes involved in antioxidant defense and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5,6’,7-Tetrahydroxyflavanone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its antioxidant activity may decrease upon prolonged exposure to light and air. Studies have shown that 2’,5,6’,7-Tetrahydroxyflavanone can maintain its protective effects on cellular function for extended periods, but its efficacy may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2’,5,6’,7-Tetrahydroxyflavanone vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing oxidative stress, inflammation, and tumor growth. At high doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances. The threshold for these effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
2’,5,6’,7-Tetrahydroxyflavanone is involved in various metabolic pathways, including the flavonoid biosynthesis pathway. It interacts with enzymes such as chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase, which are crucial for the biosynthesis of flavonoids. This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, 2’,5,6’,7-Tetrahydroxyflavanone is transported and distributed through specific transporters and binding proteins. It can interact with transporters such as P-glycoprotein and multidrug resistance-associated proteins, influencing its localization and accumulation. This compound’s distribution within tissues is also affected by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2’,5,6’,7-Tetrahydroxyflavanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6’,7-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions . For example, the isomerization reaction can be catalyzed by acids or bases under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 2’,5,6’,7-Tetrahydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2’,5,6’,7-Tetrahydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2’,5,6’,7-Tetrahydroxyflavanone, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydroflavanone.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride or benzoyl chloride can introduce acetyl or benzoyl groups, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can result in acetylated or benzoylated derivatives.
Scientific Research Applications
2’,5,6’,7-Tetrahydroxyflavanone has a wide range of scientific research applications due to its biological activities:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory effects, which are relevant in the study of cellular processes and disease mechanisms.
Medicine: Research explores its potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: It is utilized in the development of natural antioxidants for food and cosmetic products.
Comparison with Similar Compounds
- 4’,5,6,7-Tetrahydroxyflavanone
- 4’,5,7,8-Tetrahydroxyflavanone
- 5,6,7,8-Tetrahydroxyflavone
Comparison: 2’,5,6’,7-Tetrahydroxyflavanone is unique due to the specific positions of its hydroxyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant capacities and interactions with biological targets. For instance, the presence of hydroxyl groups at positions 2’, 5, 6’, and 7 can enhance its ability to scavenge free radicals and modulate signaling pathways .
Properties
CAS No. |
80604-16-6 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1 |
InChI Key |
TWELZOKMSAJRKP-ZDUSSCGKSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Key on ui other cas no. |
80604-16-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


